(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
Description
(3S,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative with a carboxylic acid group and a methyl substituent at the 6-position. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The stereochemistry (3S,6R) plays a critical role in its biological interactions, as evidenced by studies emphasizing the importance of absolute configuration in determining pharmacological activity . The compound is typically synthesized via stereoselective routes, such as those involving chiral auxiliaries or enantioselective catalysis, as demonstrated in patent literature .
Properties
CAS No. |
2237216-22-5 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine derivatives and methylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Acid-Base Reactions
The hydrochloride salt undergoes neutralization in basic conditions. For example:
The free carboxylic acid (pKa ~2–3) can react with bases like sodium methoxide or amines to form carboxylate salts .
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis:
-
Amidation : Forms amides with primary/secondary amines (e.g., ethylamine) using coupling agents like DCC .
Ring Functionalization
The morpholine ring’s tertiary amine reacts via alkylation or acylation:
-
Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃):
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
Stereospecific Reactivity
The (3S,6R) configuration influences reaction outcomes in asymmetric syntheses. For example:
-
Chiral Resolution : The compound acts as a resolving agent for racemic mixtures via diastereomeric salt formation .
-
Catalysis : Participates in enantioselective aldol reactions when used as a ligand in metal complexes (e.g., Cu²⁺) .
Oxidation and Reduction
-
Oxidation : The morpholine ring is resistant to mild oxidants but undergoes cleavage under strong oxidative conditions (e.g., KMnO₄/H⁺) .
-
Reduction : The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄:
Complexation with Metals
The tertiary amine and carboxylate form coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are scavenged using resins like Amberlite IRC-50 .
Scientific Research Applications
Synthetic Routes
- Starting Materials : Precursors such as amines or carboxylic acids.
- Reagents : Commonly used reagents include acyl chlorides for carboxylation and various catalysts to facilitate cyclization.
- Conditions : Reactions are often conducted under controlled temperatures and pH to ensure stereochemical integrity.
Medicinal Chemistry
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is studied for its potential therapeutic applications:
- Drug Development : It serves as a precursor for synthesizing biologically active compounds. Research indicates that derivatives of this compound may exhibit activity against various diseases due to their interaction with biological targets.
- Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into neuroprotective agents.
Research has demonstrated that (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Chemical Biology
The compound is also utilized in chemical biology for:
- Labeling and Imaging : Its reactive functional groups can be used for attaching labels to biomolecules, aiding in imaging techniques.
- Bioconjugation : It plays a role in linking drugs to targeting moieties, enhancing drug delivery systems.
Case Study 1: Neuroprotective Effects
A study investigated the effects of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride on neurodegenerative models. Results indicated significant neuroprotective effects, suggesting its potential role in treating conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited strong antimicrobial activity against Staphylococcus aureus. This finding supports its application in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, whether in a biochemical assay or therapeutic setting.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride
- Key Differences: This racemic mixture contains equal parts (3R,6R) and (3S,6S) enantiomers. While its molecular formula (C₆H₁₂ClNO₃) and weight (181.62 g/mol) are identical to the target compound, the lack of stereochemical purity reduces its binding specificity in biological systems .
- Applications : Primarily used as a reference standard or intermediate in enantioselective synthesis.
(R)- and (S)-Morpholine-3-carboxylic Acid Hydrochlorides
- Key Differences : These enantiomers (CAS 1187928-88-6 and 1187929-04-9) lack the 6-methyl group present in the target compound. Their molecular weights are 169.58 g/mol , and the absence of the methyl group reduces lipophilicity, impacting membrane permeability .
- Applications : Used as chiral building blocks in drug discovery, particularly for CNS-targeting molecules .
Substituted Morpholine Derivatives
Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride
- Structure: The 6-position features a trifluoromethyl group instead of methyl, and the ester group replaces the carboxylic acid. Molecular formula: C₇H₁₁ClF₃NO₃; molecular weight: 249.61 g/mol .
- Key Differences : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the ester moiety improves bioavailability. The (3S,6S) stereochemistry alters conformational flexibility compared to (3S,6R) .
- Applications : Investigated in antiviral and anticancer research due to enhanced stability .
Blasticidin S Hydrochloride
- Structure: A complex morpholine derivative with additional amino, pyrimidinyl, and carbamimidoyl groups (C₁₇H₂₆N₈O₅·HCl; MW: 458.90 g/mol) .
- Key Differences : The extended structure enables ribosomal binding, making it a potent antibiotic. The target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .
- Applications : Used as a protein synthesis inhibitor in cell culture studies .
Non-Morpholine Heterocyclic Analogues
Tezampanel (LY293558)
- Structure: Decahydroisoquinoline-3-carboxylic acid derivative with a tetrazole group (C₁₃H₂₁N₅O₂·H₂O; MW: 297.35 g/mol) .
- Key Differences: The tetrazole group mimics carboxylic acid’s ionic interactions but with enhanced bioavailability. The rigid isoquinoline scaffold contrasts with morpholine’s flexibility, affecting target engagement .
- Applications : NMDA receptor antagonist for neuropathic pain and migraine .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| (3S,6R)-6-Methylmorpholine-3-carboxylic acid HCl | C₆H₁₂ClNO₃ | 181.62 | 6-methyl, 3-carboxylic acid | 3S,6R |
| rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl | C₆H₁₂ClNO₃ | 181.62 | 6-methyl, 3-carboxylic acid | Racemic |
| (R)-Morpholine-3-carboxylic acid HCl | C₅H₁₀ClNO₃ | 169.58 | 3-carboxylic acid | R |
| Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl | C₇H₁₁ClF₃NO₃ | 249.61 | 6-CF₃, 3-ester | 3S,6S |
| Blasticidin S HCl | C₁₇H₂₆N₈O₅·HCl | 458.90 | Amino, pyrimidinyl | 2S,3S,6R |
Research Findings and Implications
- Stereochemical Impact: Studies on morpholine derivatives highlight that even minor stereochemical changes (e.g., 3S,6R vs. 3S,6S) drastically alter binding to targets like proteases or GPCRs .
- Metabolic Stability : Trifluoromethyl-substituted derivatives exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
Biological Activity
(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a morpholine ring with a carboxylic acid group and a methyl substituent, which contributes to its unique chemical properties. Its molecular formula is C₇H₁₄ClN₁O₂, with a molecular weight of approximately 179.64 g/mol. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is primarily attributed to its interactions with various biomolecules:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and appetite control.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Key Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Neurotransmission : Similar compounds have been shown to affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and dopamine. These interactions may modulate mood and anxiety levels.
- Anti-obesity Effects : Emerging evidence suggests that this compound could play a role in regulating energy balance and appetite through its effects on neuropeptides involved in hunger signaling.
- Therapeutic Potential : Ongoing research aims to explore its utility in treating conditions such as obesity and anxiety disorders due to its influence on central nervous system pathways.
Case Studies and Research Findings
- Neurotransmitter Interaction Studies : A study demonstrated that compounds similar to (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride showed significant modulation of GABAergic transmission, which is crucial for maintaining neurological balance.
- Appetite Regulation : In animal models, administration of the compound resulted in reduced food intake and increased energy expenditure, indicating potential anti-obesity effects.
- Therapeutic Applications : Preliminary trials indicated that the compound might be beneficial in managing anxiety disorders by enhancing GABA receptor activity, leading to anxiolytic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Activity | Remarks |
|---|---|---|---|
| (3S,6R)-6-methylpiperidin-3-ol hydrochloride | Piperidine derivative | Neurotransmitter modulation | Similar mechanism but different ring structure |
| Vancomycin Hydrochloride | Glycopeptide antibiotic | Antibacterial activity | Different application focus |
Unique Features
The unique stereochemistry and functional groups present in (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride give it distinct chemical reactivity and potential for diverse applications in research and industry.
Q & A
Basic: What are the recommended synthetic methodologies for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride?
The synthesis of morpholine derivatives typically involves ring-closing strategies or functionalization of pre-existing heterocycles. For stereospecific synthesis, aza-bicyclo intermediates (e.g., (1S,3S,6R)-2-aza-bicyclo[2.2.1]heptane derivatives) can serve as precursors, followed by acid-catalyzed hydrolysis to yield the carboxylic acid moiety. Methyl ester intermediates (e.g., methyl 3-methylmorpholine-3-carboxylate hydrochloride) are common, requiring careful hydrolysis under controlled pH to avoid racemization . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemical integrity.
Basic: Which analytical techniques are critical for characterizing purity and stereochemistry?
- NMR Spectroscopy : Confirm stereochemistry via coupling constants and NOE effects, particularly for the morpholine ring protons.
- HPLC with Chiral Columns : Resolve enantiomeric impurities using validated methods (e.g., polysaccharide-based columns) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Definitive proof of absolute configuration if single crystals are obtainable.
Reference standards (e.g., USP/EP-grade materials) should be used for method validation .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers resolve discrepancies in enantiomeric excess (EE) data across studies?
Discrepancies may arise from differences in analytical conditions (e.g., mobile phase composition in HPLC) or sample preparation. Mitigation strategies include:
- Cross-validation using orthogonal methods (e.g., NMR chiral shift reagents alongside HPLC) .
- Rigorous control of reaction parameters (e.g., temperature, catalyst loading) to minimize kinetic vs. thermodynamic product ratios .
- Collaborative inter-laboratory studies to harmonize protocols .
Advanced: What factors influence the stability of this compound under varying pH and temperature?
- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but may undergo hydrolysis at neutral/basic pH, releasing free morpholine and carboxylic acid.
- Thermal Degradation : Store below 25°C; avoid freeze-thaw cycles to prevent crystal lattice disruption .
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated decomposition.
Advanced: How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may stem from impurities (e.g., diastereomers) or assay variability. Recommendations:
- Repurify the compound using preparative HPLC and re-test .
- Validate biological assays with positive/negative controls from peer-reviewed studies .
- Perform dose-response curves to rule out off-target effects.
Advanced: What challenges arise during scale-up of the synthesis, and how can they be mitigated?
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during ring-closing steps .
- Crystallization Issues : Optimize anti-solvent addition rates to ensure consistent crystal morphology and yield.
- Catalyst Recycling : For transition-metal-catalyzed steps, implement filtration or extraction protocols to recover costly catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
